
3-Aminobiphenyl
概要
説明
3-Aminobiphenyl is an organic compound with the formula C6H5C6H4NH2. It is one of three monoamine derivatives of biphenyl. It is a colorless solid, although aged samples can appear colored .
Synthesis Analysis
3-Aminobiphenyl is obtained from 3-bromoaniline and phenylboronic acid by Suzuki coupling . Another reaction to synthesize 3-aminobiphenyl can be obtained by using 4-azidobiphenyl .Molecular Structure Analysis
The molecular formula of 3-Aminobiphenyl is C12H11N and its molar mass is 169.23 g/mol . The structure consists of two phenyl rings connected by an amine group .Physical And Chemical Properties Analysis
3-Aminobiphenyl appears as a white solid. It has a density of 1.077 g/cm3. Its melting point is between 31–31.5 °C and its boiling point is 177–8 °C .科学的研究の応用
Organic Synthesis
3-Aminobiphenyl plays a crucial role in the synthesis of biphenyl derivatives . It is involved in several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
Biphenyl compounds, including 3-Aminobiphenyl, have been found to have a wide range of biological and medicinal applications . They are used in the synthesis of many drugs with pharmacological activities, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Agriculture Products
Biphenyl derivatives, which include 3-Aminobiphenyl, are used in the production of various agriculture products .
Organic Light-Emitting Diodes (OLEDs)
3-Aminobiphenyl is used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .
Liquid Crystals
3-Aminobiphenyl serves as a building block for basic liquid crystals .
High-Performance Liquid Chromatography (HPLC)
3-Aminobiphenyl can be separated from other aminobiphenyls using high-performance liquid chromatography (HPLC) .
Safety and Hazards
特性
IUPAC Name |
3-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBADFTHUUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036825 | |
| Record name | 3-Aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobiphenyl | |
CAS RN |
2243-47-2, 41674-04-8 | |
| Record name | 3-Aminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is 3-ABP carcinogenic?
A1: Yes, 3-ABP is classified as a carcinogen, although it is considered a weaker carcinogen compared to its isomer, 4-aminobiphenyl [, ].
Q2: How does 3-ABP contribute to cancer development?
A2: While the exact mechanism of 3-ABP carcinogenicity is not fully elucidated, research suggests it involves metabolic activation into N-hydroxy-3-aminobiphenyl. This metabolite can form adducts with DNA, potentially leading to mutations and cancer initiation [].
Q3: How does the carcinogenicity of 3-ABP compare to its isomers?
A3: 4-Aminobiphenyl is a well-established carcinogen, while 2-aminobiphenyl is generally considered non-carcinogenic. 3-ABP falls in between, exhibiting weaker carcinogenic activity compared to 4-ABP []. This difference might be attributed to the inability of N-hydroxy-3-aminobiphenyl to effectively induce mutations [].
Q4: How is 3-ABP metabolized in the body?
A5: In rat liver microsomes, 3-ABP is primarily metabolized through hydroxylation at the 2- and 4-ortho positions, and to a lesser extent, at the 6-position. It can also be converted into its hydroxylamine, nitroso, and nitro derivatives [, ].
Q5: Are there differences in 3-ABP adduct levels between smokers of different tobacco types?
A6: Yes, smokers of black tobacco have demonstrated higher levels of 3-ABP adducts compared to smokers of blond tobacco. This suggests that the type of tobacco smoked may influence the extent of 3-ABP exposure and metabolism [, ].
Q6: Can 3-ABP exposure be measured?
A7: Yes, exposure to 3-ABP can be assessed by measuring hemoglobin adducts of the compound in blood samples [, , , , , ].
Q7: What analytical techniques are used to measure 3-ABP and its metabolites?
A8: Various analytical methods are employed to detect and quantify 3-ABP and its metabolites. These include gas chromatography-mass spectrometry (GC-MS) [, , , , ], high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ED) [] or tandem mass spectrometry (HPLC-MS/MS) [, , ].
Q8: What is the molecular formula and weight of 3-ABP?
A8: The molecular formula of 3-ABP is C12H11N, and its molecular weight is 169.22 g/mol.
Q9: Does the structure of 3-ABP influence its mutagenicity?
A10: Yes, the position of the amino group on the biphenyl structure significantly impacts mutagenicity. 4-Aminobiphenyl is highly mutagenic, while 2-aminobiphenyl is generally non-mutagenic. 3-ABP exhibits weak or no mutagenicity in standard assays [, ].
Q10: What structural features of 3-ABP might contribute to its lower mutagenicity compared to 4-ABP?
A11: One factor could be the non-planar structure of 2-aminobiphenyl, with a dihedral angle of 40 degrees. This non-planarity might hinder its interaction with enzymes like cytochrome P450s, specifically the P-450I family, which are involved in the N-hydroxylation of aromatic amines, a crucial step in the metabolic activation of many aromatic amines, including 4-aminobiphenyl [].
Q11: Does 3-ABP pose any environmental concerns?
A12: As a known carcinogen, the presence of 3-ABP in the environment raises concerns. Research into its environmental persistence, degradation pathways, and potential for bioaccumulation is crucial for risk assessment and mitigation strategies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)
![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)
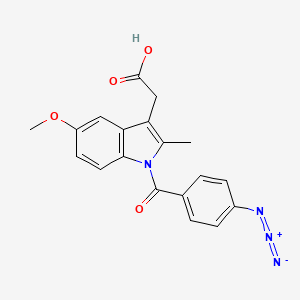
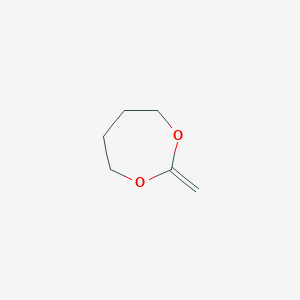
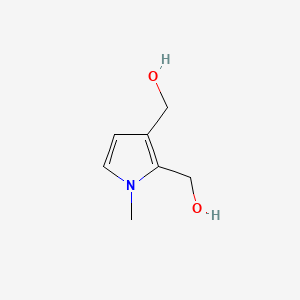
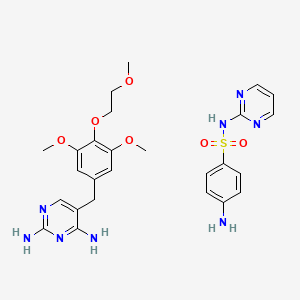
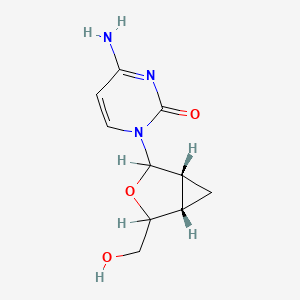
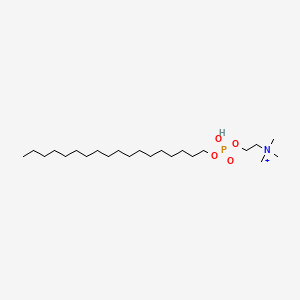

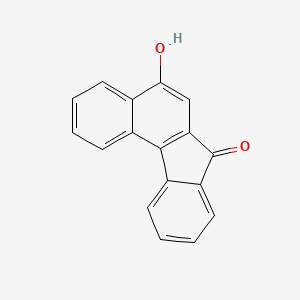

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)

